2-[(1,2,4-Triazol-1-yl)methyl]aniline
Overview
Description
2-[(1,2,4-Triazol-1-yl)methyl]aniline is a heterocyclic compound that features a triazole ring attached to an aniline moiety. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with various enzymes and receptors, including carbonic anhydrase-ii . The role of these targets varies, but they often play crucial roles in cellular processes and pathways.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes.
Biochemical Pathways
Given the potential interaction with carbonic anhydrase-ii , it’s plausible that the compound could influence pathways related to this enzyme, such as those involved in pH regulation and electrolyte balance.
Pharmacokinetics
The compound’s predicted properties, such as its boiling point and solubility , suggest that it may have reasonable bioavailability
Result of Action
Triazole derivatives have been shown to exhibit various biological activities, including antimicrobial and anticancer effects. The specific effects of 2-[(1,2,4-Triazol-1-yl)methyl]aniline would depend on its precise mode of action and the biochemical pathways it influences.
Biochemical Analysis
Biochemical Properties
2-[(1,2,4-Triazol-1-yl)methyl]aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with topoisomerase IV, an enzyme involved in DNA replication and repair . The nature of this interaction involves the binding of this compound to the catalytic domain of the enzyme, inhibiting its activity and thereby affecting DNA processes. Additionally, this compound has shown potential in binding to the COVID-19 main protease, suggesting its utility in antiviral applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain bacterial cells by interfering with their DNA replication mechanisms . In mammalian cells, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to enzymes such as topoisomerase IV, inhibiting their activity and thereby disrupting DNA replication and repair processes . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been identified, indicating the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of various metabolites, indicating its role in modulating metabolic processes . Enzymes such as topoisomerase IV and other regulatory proteins are key players in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its biochemical activity . The compound’s distribution is influenced by its binding affinity to various cellular components.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,4-Triazol-1-yl)methyl]aniline typically involves the reaction of aniline derivatives with triazole precursors. One common method involves heating aniline hydrochloride with 1-hydroxymethyl-1,2,4-triazole in acetic acid under reflux conditions for several hours . Another approach includes the use of sodium azide and alkyl/aryl azides to provide the nitrogen atoms necessary for the triazole ring formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,4-Triazol-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-[(1,2,4-Triazol-1-yl)methyl]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Imidazole derivatives: Similar in structure but contain two nitrogen atoms in a five-membered ring.
Oxadiazole derivatives: Contain an oxygen atom in addition to nitrogen atoms in the ring.
Uniqueness
2-[(1,2,4-Triazol-1-yl)methyl]aniline is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQHZNXHUCAGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424310 | |
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127988-21-0 | |
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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